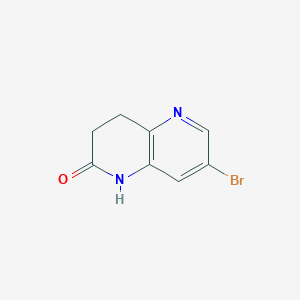

7-bromo-3,4-dihydro-1,5-naphthyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-3,4-dihydro-1,5-naphthyridin-2(1H)-one, also known as 7-bromo-1,5-naphthyridin-2(1H)-one, is a heterocyclic organic compound belonging to the naphthyridine family. It is a colorless, crystalline solid that is insoluble in water and has a molecular weight of 261.2 g/mol. 7-bromo-3,4-dihydro-1,5-naphthyridin-2(1H)-one is a useful synthetic intermediate in the synthesis of a variety of biologically active compounds.

Scientific Research Applications

Antimalarial Activity

A study by Barlin and Tan (1985) discusses the synthesis of new N4-substituted 7-bromo-1,5-naphthyridin-4-amines with significant antimalarial activity. These compounds demonstrated the potential to cure mice infected with Plasmodium vinckei vinckei when administered in a single dose of 200 mg/kg, suggesting their effectiveness as antimalarial agents (Barlin & Tan, 1985).

Synthesis and Properties of Fluorescent Models

Lopez and Abelt (2012) reported on the synthesis and photophysical properties of compounds structurally similar to cholesterol with PRODAN-like cores, prepared from bromonaphthylamines. These compounds are notable for their solvent polarity sensing capabilities, indicating their potential application in biological imaging and studies on cell membrane dynamics (Lopez & Abelt, 2012).

Organic Synthesis Applications

Strada et al. (2019) leveraged the properties of 7-bromo-2-naphthol as an organic photoacid in organic synthesis for the preparation of benzyl sulfides and polycyclic amines. This highlights the role of bromo-naphthols in facilitating novel synthetic routes for chemical compounds, potentially useful in medicinal chemistry and materials science (Strada, Fredditori, Zanoni, & Protti, 2019).

Inhibition of Efflux Pumps in Multiresistant Bacteria

A study by Oliveira-Tintino et al. (2020) explored the inhibitory action of 1,8-naphthyridine sulfonamides, including derivatives of 7-bromo-1,5-naphthyridin-2(1H)-one, against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains. This suggests their potential as a novel approach to combat antibiotic resistance in bacteria (Oliveira-Tintino et al., 2020).

properties

IUPAC Name |

7-bromo-3,4-dihydro-1H-1,5-naphthyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c9-5-3-7-6(10-4-5)1-2-8(12)11-7/h3-4H,1-2H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYSFHGZOHFGBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1N=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-3,4-dihydro-1,5-naphthyridin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Dimethylsulfamoylamino)methyl]-5-(furan-3-yl)pyridine](/img/structure/B2988805.png)

![3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2988807.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2988811.png)

![1-benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2988812.png)

![2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2988821.png)

![2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2988823.png)

![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2988827.png)